[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
CAS No.: 1158740-54-5
Cat. No.: VC8053355
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1158740-54-5](/images/structure/VC8053355.png)
Specification
CAS No. | 1158740-54-5 |
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Molecular Formula | C12H18ClNO2 |
Molecular Weight | 243.73 g/mol |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H |
Standard InChI Key | FXSWBJPYXBHTPN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CNCC=C)OC.Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CNCC=C)OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(3,4-Dimethoxyphenyl)methylamine hydrochloride (IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine hydrochloride) is a hydrochloride salt derived from the corresponding free base amine. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol (calculated from the free base molecular weight of 207.27 g/mol + HCl). The compound features:
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A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the 3rd and 4th positions of the benzene ring.
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An allylamine (prop-2-en-1-yl) group attached to the benzyl nitrogen, providing reactivity for further functionalization.
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A hydrochloride counterion, enhancing solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₈ClNO₂ | Calculated |
Molecular Weight | 243.73 g/mol | Calculated |
Solubility | Soluble in water, methanol | Inferred |
Stability | Hygroscopic; store at 2–8°C | Inferred |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of (3,4-Dimethoxyphenyl)methylamine hydrochloride typically involves a two-step process:
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Formation of the Free Base Amine:
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Step 1: Reacting 3,4-dimethoxybenzyl chloride with allylamine in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. This nucleophilic substitution reaction proceeds via an SN2 mechanism, yielding the free base amine .
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Step 2: Purification via column chromatography or recrystallization to isolate the intermediate.
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Salt Formation:
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Treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
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Table 2: Representative Synthetic Conditions
Reagent | Conditions | Yield |
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3,4-Dimethoxybenzyl chloride | Allylamine, K₂CO₃, DMF, 80°C | 65–75% |
HCl (gas) | Diethyl ether, 0°C | >90% |
Biological Activity and Mechanistic Insights
Table 3: Comparative Bioactivity of Analogous Amines
Compound | Activity (IC₅₀/MIC) | Target |
---|---|---|
[(3,4-Dichlorophenyl)methyl]amine | 16 µg/mL (MIC) | S. aureus |
N-(3,4-Dimethoxybenzyl)prop-2-enamide | 12 µM | Tubulin |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a versatile building block in medicinal chemistry:
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Peptide Mimetics: The allylamine group enables incorporation into peptidomimetic scaffolds targeting protease enzymes.
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Dopamine Receptor Ligands: Structural similarity to apomorphine suggests potential dopaminergic activity, warranting further exploration .
Material Science Applications
The hydrochloride salt’s solubility makes it suitable for:
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Polymer Modification: Grafting onto biodegradable polymers for drug delivery systems.
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Coordination Chemistry: Acting as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
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